Cas no 2007026-99-3 (3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid)

3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
- 2007026-99-3
- EN300-1284378
- 3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
-
- Inchi: 1S/C16H19N3O4/c1-11-17-9-14(19(11)2)13(8-15(20)21)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,9,13H,8,10H2,1-2H3,(H,18,22)(H,20,21)
- InChI Key: HMPCLMFTWKSTEW-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC(CC(=O)O)C1=CN=C(C)N1C)=O
Computed Properties
- Exact Mass: 317.13755610g/mol
- Monoisotopic Mass: 317.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 93.4Ų
3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284378-10.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 10g |
$4545.0 | 2023-05-23 | ||
Enamine | EN300-1284378-2.5g |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 2.5g |
$2071.0 | 2023-05-23 | ||
Enamine | EN300-1284378-100mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1284378-5000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1284378-5.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 5g |
$3065.0 | 2023-05-23 | ||
Enamine | EN300-1284378-0.25g |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 0.25g |
$972.0 | 2023-05-23 | ||
Enamine | EN300-1284378-50mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1284378-0.1g |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 0.1g |
$930.0 | 2023-05-23 | ||
Enamine | EN300-1284378-0.05g |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 0.05g |
$888.0 | 2023-05-23 | ||
Enamine | EN300-1284378-0.5g |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
2007026-99-3 | 0.5g |
$1014.0 | 2023-05-23 |
3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid Related Literature
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Additional information on 3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
3-{(Benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic Acid: A Comprehensive Overview
The compound 3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid, identified by the CAS number 2007026-99-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a propanoic acid backbone with two distinct substituents: a benzyloxycarbonylamino group and a 1,2-dimethylimidazole moiety. These groups contribute to the compound's biological activity and stability.
Recent studies have highlighted the importance of benzyloxycarbonylamino groups in protecting amino functionalities during chemical synthesis. This protective group is particularly useful in peptide synthesis, where it prevents unwanted side reactions while maintaining the integrity of the amino group. The presence of this group in the compound under discussion suggests its potential role in modulating biological interactions, such as enzyme inhibition or receptor binding.
The 1,2-dimethylimidazole moiety adds another layer of complexity to the molecule. Imidazoles are known for their ability to act as hydrogen bond donors and acceptors, which can enhance bioavailability and target specificity. Recent research has demonstrated that dimethylated imidazoles can exhibit potent anti-inflammatory and anticancer properties. In this compound, the imidazole ring is further substituted with methyl groups at positions 1 and 2, which may influence its electronic properties and reactivity.
The combination of these two groups on a propanoic acid backbone creates a molecule with versatile functional groups that can be exploited for various applications. For instance, the carboxylic acid group can be converted into esters or amides, enabling the synthesis of derivatives with enhanced pharmacokinetic profiles. Additionally, the imidazole ring can undergo further functionalization to introduce additional bioactive moieties.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of this compound to various biological targets. Molecular docking studies have revealed that the compound exhibits strong binding interactions with certain protein kinases, suggesting its potential as a lead compound in kinase inhibitor development. Furthermore, in vitro assays have demonstrated that this compound possesses moderate inhibitory activity against several enzymes implicated in inflammatory diseases.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitutions and coupling reactions. The benzyloxycarbonylamino group is typically introduced using benzyl chloroformate or benzyl bromoformate as activating agents. The imidazole moiety can be synthesized through cyclization reactions involving appropriate diamine precursors.
The stability of this compound under various storage conditions has been evaluated through accelerated stability tests. Results indicate that the compound is stable under normal storage conditions but may degrade under harsh acidic or basic environments. This information is crucial for its potential use in pharmaceutical formulations.
In conclusion, 3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid represents a promising molecule with diverse functional groups that offer opportunities for further exploration in drug discovery and chemical synthesis. Its unique structure and biological activity make it a valuable addition to the arsenal of compounds being investigated for therapeutic applications.
2007026-99-3 (3-{(benzyloxy)carbonylamino}-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid) Related Products
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 42464-96-0(NNMTi)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)




